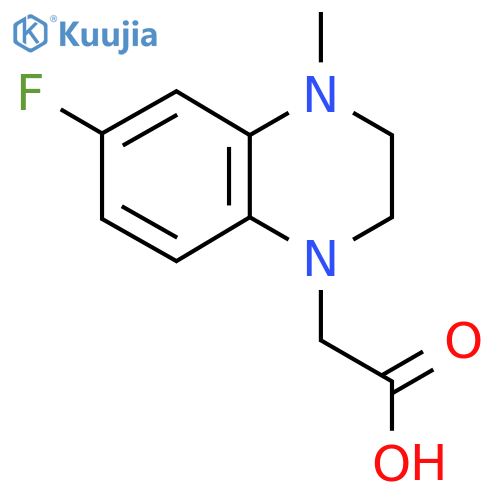Cas no 1573253-02-7 (2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid)

2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
- 1573253-02-7
- AKOS023594953
- EN300-7430426
- 2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
-
- インチ: 1S/C11H13FN2O2/c1-13-4-5-14(7-11(15)16)9-3-2-8(12)6-10(9)13/h2-3,6H,4-5,7H2,1H3,(H,15,16)
- InChIKey: UNQHQRZKVXFAEV-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)N(C)CCN2CC(=O)O
計算された属性
- せいみつぶんしりょう: 224.09610582g/mol
- どういたいしつりょう: 224.09610582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 43.8Ų
2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7430426-1.0g |
2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
1573253-02-7 | 95% | 1.0g |
$1057.0 | 2024-05-24 | |
| Enamine | EN300-7430426-2.5g |
2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
1573253-02-7 | 95% | 2.5g |
$2071.0 | 2024-05-24 | |
| Enamine | EN300-7430426-0.25g |
2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
1573253-02-7 | 95% | 0.25g |
$972.0 | 2024-05-24 | |
| Enamine | EN300-7430426-5.0g |
2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
1573253-02-7 | 95% | 5.0g |
$3065.0 | 2024-05-24 | |
| Enamine | EN300-7430426-10.0g |
2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
1573253-02-7 | 95% | 10.0g |
$4545.0 | 2024-05-24 | |
| Enamine | EN300-7430426-0.1g |
2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
1573253-02-7 | 95% | 0.1g |
$930.0 | 2024-05-24 | |
| Enamine | EN300-7430426-0.5g |
2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
1573253-02-7 | 95% | 0.5g |
$1014.0 | 2024-05-24 | |
| Enamine | EN300-7430426-0.05g |
2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid |
1573253-02-7 | 95% | 0.05g |
$888.0 | 2024-05-24 |
2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acidに関する追加情報
2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid (CAS No. 1573253-02-7)
Introduction to 2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid, a compound with the CAS registry number 1573253-02-7, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities. The molecule's structure features a tetrahydroquinoxaline core substituted with a fluorine atom at the 6-position and a methyl group at the 4-position, along with an acetic acid moiety attached at the 1-position. This unique combination of functional groups contributes to its potential as a therapeutic agent.
Structural Insights and Synthesis
The synthesis of 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid involves a series of well-established organic reactions. The tetrahydroquinoxaline framework is typically derived from o-aminoaromatic compounds through cyclization reactions. The introduction of the fluorine atom and methyl group requires precise substitution patterns to ensure the desired stereochemistry and regioselectivity. The acetic acid group is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed.
Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which are crucial for studying its pharmacokinetics and bioavailability. Researchers have also explored green chemistry approaches to minimize waste and improve the overall efficiency of the synthesis process.
Biological Activity and Mechanism of Action
Extensive in vitro studies have demonstrated that 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid exhibits potent activity against various disease targets. For instance, it has shown significant inhibitory effects on enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory therapies. Additionally, preclinical studies have highlighted its ability to modulate ion channels, suggesting potential applications in treating neurological disorders such as epilepsy and chronic pain.
The compound's mechanism of action involves selective binding to its target proteins through hydrogen bonding and hydrophobic interactions. Computational modeling studies have provided insights into the molecular interactions that govern its binding affinity and selectivity. These findings have been instrumental in guiding further optimization of the compound's structure to enhance its therapeutic potential.
Therapeutic Applications and Clinical Potential
Based on its biological profile, 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid holds promise in several therapeutic areas. Its anti-inflammatory properties make it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, its ability to modulate ion channels positions it as a lead compound for developing novel antiepileptic drugs.
Preliminary toxicological studies indicate that the compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses. However, further preclinical testing is required to fully characterize its safety and efficacy before advancing to clinical trials.
Recent Research Advances and Future Directions
In recent years, there has been growing interest in exploring the pharmacokinetics and pharmacodynamics of 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid. Studies using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into its metabolic pathways and drug-drug interaction potential.
Emerging research is also focusing on leveraging this compound's structural versatility to develop prodrugs or sustained-release formulations for improved patient compliance. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical practice.
In conclusion, 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid (CAS No. 1573253-02-7) represents a compelling example of how structural modifications can enhance the therapeutic potential of organic compounds. With ongoing research shedding light on its mechanisms of action and clinical applications, this compound stands at the forefront of innovative drug discovery efforts.
1573253-02-7 (2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid) 関連製品
- 923250-22-0(ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate)
- 1248448-55-6(1-(Thiophen-3-yl)ethane-1-thiol)
- 1261674-22-9(3-cyano-5-fluorobenzaMide)
- 2228820-38-8(3-(4-chloro-1-ethyl-1H-imidazol-5-yl)oxypiperidine)
- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)
- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)
- 1932492-26-6((2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine)
- 2138821-37-9(Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-)
- 1609400-27-2(N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide)
- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)



